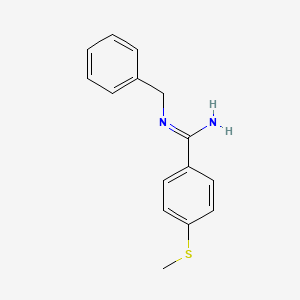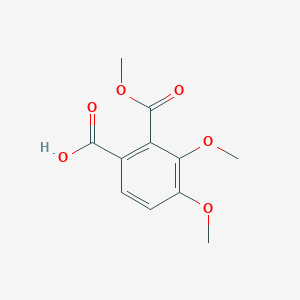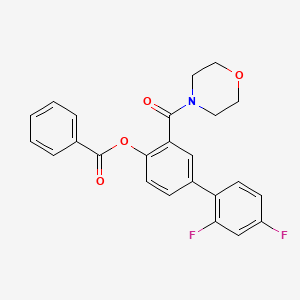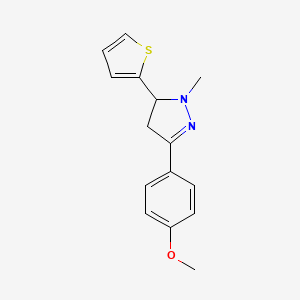
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is an organic compound characterized by its unique structure, which includes a dioxepin ring fused with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted diol with a phenyl ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dioxepin ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Aplicaciones Científicas De Investigación
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
- Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)ethanone
- Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)propanone
Comparison: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is unique due to its specific substitution pattern and the presence of the dioxepin ring. This structure imparts distinct chemical and physical properties, such as stability and reactivity, making it suitable for various applications. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, highlighting its potential for specialized uses.
Propiedades
Número CAS |
89311-77-3 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
phenyl-(2-phenyl-4,5-dihydro-1,3-dioxepin-2-yl)methanone |
InChI |
InChI=1S/C18H16O3/c19-17(15-9-3-1-4-10-15)18(16-11-5-2-6-12-16)20-13-7-8-14-21-18/h1-7,9-13H,8,14H2 |
Clave InChI |
MGPMSBKIJHDBIP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)






